molecular formula C21H20N2O4S2 B2819845 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941882-53-7

2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2819845
CAS No.: 941882-53-7
M. Wt: 428.52
InChI Key: ZRNWHLWCSXXUSR-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 941882-53-7) is a specialized organic compound with a molecular formula of C21H20N2O4S2 and a molecular weight of 428.5 g/mol. This chemical features a tetrahydroquinoline core functionalized with a thiophene-2-sulfonyl group and an acetamide linker bearing a phenoxy moiety . The structural architecture of this compound, which integrates multiple heterocyclic systems, suggests significant potential in medicinal chemistry research, particularly as an intermediate or scaffold for drug discovery targeting central nervous system and receptor-modulated pathways . The compound is offered with a purity of 90% or higher and is available in quantities ranging from 1mg to 100mg for research applications . As part of the chemical class of phenoxy acetamide derivatives, this compound is related to structures that have demonstrated diverse pharmacological activities in research settings, including herbicidal, anti-mycobacterial, anti-inflammatory, anti-leishmanial, and anti-viral properties in preliminary studies . The presence of both the sulfonamide group and the tetrahydroquinoline structure in related compounds has been associated with orexin receptor modulation in patent literature, indicating potential research applications in sleep disorders, eating disorders, pain, anxiety, and metabolic syndromes . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-phenoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c24-20(15-27-18-7-2-1-3-8-18)22-17-10-11-19-16(14-17)6-4-12-23(19)29(25,26)21-9-5-13-28-21/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNWHLWCSXXUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Mechanism of Action

  • Mechanism: The compound's biological activity is hypothesized to arise from interactions between its functional groups and specific molecular targets within cells. These interactions can disrupt or modulate cellular pathways.

  • Molecular targets and pathways: Potentially interacts with enzyme active sites or receptor binding sites, leading to changes in cellular functions. Specific pathways affected could include signal transduction pathways or enzymatic activity modulation.

6. Comparison with Similar Compounds: When compared to other sulfonyl-containing tetrahydroquinoline compounds, 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide stands out due to its unique phenoxyacetamide group.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Selected Analogs

Compound Name Core Structure Substituent at 1-Position Substituent at 6-Position Molecular Weight Biological Target
Target Compound 1,2,3,4-Tetrahydroquinoline Thiophen-2-ylsulfonyl 2-Phenoxyacetamide ~443.5 (estimated) Not explicitly reported
4SC-202 (Domatinostat) 1,2,3,4-Tetrahydroquinoline 4-Methoxyphenylsulfonyl Hydroxamic acid ~380.4 HDAC inhibitor
N-(1-(Piperidin-4-yl)-1,2,3,4-THQ-6-yl)thiophene-2-carboximidamide 1,2,3,4-Tetrahydroquinoline Piperidin-4-yl Thiophene-2-carboximidamide ~357.5 NOS inhibitor
N-[1-(Furan-2-carbonyl)-1,2,3,4-THQ-6-yl]-2-(4-methoxyphenyl)acetamide 1,2,3,4-Tetrahydroquinoline Furan-2-carbonyl 4-Methoxyphenylacetamide 390.4 Not reported

Key Observations:

Core Modifications: The tetrahydroquinoline core is conserved across analogs, but substitutions at the 1- and 6-positions dictate functional properties. Phenoxyacetamide vs. hydroxamic acid (4SC-202): The latter is critical for HDAC inhibition via zinc chelation, whereas the former may favor interactions with hydrophobic enzyme pockets .

Biological Activity: Enzyme Inhibition: Compounds like 4SC-202 and ’s carboximidamide derivatives demonstrate that minor structural changes redirect activity toward distinct targets (HDAC vs. NOS).

Synthetic Routes: details the synthesis of tetrahydroquinoline derivatives via nucleophilic substitution and amidation, achieving yields of 60–72% with HPLC purity >95%. Similar methods likely apply to the target compound . In contrast, uses thiouracil derivatives and acetonitrile reflux for acetamide synthesis, suggesting solvent and reagent choices significantly impact yield and purity .

Research Findings and Pharmacological Implications

Table 2: Comparative Pharmacological Data (Selected Analogs)

Compound Biological Activity IC50/EC50 Reference
4SC-202 (Domatinostat) HDAC inhibition 1–10 nM (HDAC1/6)
Compound 70 NOS inhibition 0.5–2 µM (iNOS)
CTDB () Electrodeposition leveler Not quantified
  • Target Compound: The thiophen-2-ylsulfonyl group may confer redox activity or enhance solubility compared to simpler sulfonamides. Its absence of a hydroxamic acid group likely excludes HDAC inhibition, but the phenoxyacetamide chain could support kinase or protease inhibition.
  • Structural Insights: The thiophene moiety in the target compound vs.

Biological Activity

2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS Number: 941882-53-7) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various cellular models.

The molecular formula of this compound is C21H20N2O4S2C_{21}H_{20}N_{2}O_{4}S_{2} with a molecular weight of 428.5 g/mol. The compound features a unique phenoxyacetamide structure combined with a thiophenesulfonyl moiety, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to arise from its interactions with specific molecular targets within cells. These interactions can disrupt or modulate cellular pathways, particularly those involving enzyme active sites or receptor binding sites. Potential pathways affected include:

  • Signal Transduction Pathways : Modulation of signaling cascades that regulate cell growth and apoptosis.
  • Enzymatic Activity : Inhibition or activation of specific enzymes involved in cancer progression.

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines:

  • MTT Assay : This assay measures cell viability and has been employed to assess the cytotoxic effects of tetrahydroquinoline derivatives.
  • Apoptosis Induction : Studies have shown that certain derivatives activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.

Case Studies

A case study focusing on a structurally similar compound demonstrated significant anticancer activity against multiple tumor types:

Study Overview :

  • Title : Antiproliferative Activity of Tetrahydroquinoline Derivatives
  • Objective : To evaluate the cytotoxic effects on various cancer cell lines.

Results :
The study revealed that compounds with a similar sulfonamide group exhibited IC50 values ranging from 0.15 µM to 10 µM across different cancer types, indicating a strong potential for development as anticancer agents.

Q & A

Q. What are the recommended synthetic pathways for 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how can purity be optimized?

The synthesis involves multi-step organic reactions, starting with the functionalization of the tetrahydroquinoline core. Key steps include sulfonation of the thiophene moiety and coupling with the phenoxyacetamide group. Reaction conditions (e.g., anhydrous solvents, temperature control at 50–80°C, and catalysts like triethylamine) are critical to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates using TLC and confirm final product integrity with NMR and MS .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR (400–600 MHz, DMSO-d6) resolves aromatic protons, sulfonyl groups, and acetamide linkages. Overlapping signals in the tetrahydroquinoline region may require 2D NMR (COSY, HSQC) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 471.12) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
  • X-ray Crystallography: Resolves stereochemistry and confirms chiral centers in crystalline derivatives .

Q. How can researchers conduct initial biological activity screening for this compound?

Begin with in vitro assays:

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, given the sulfonyl group’s affinity for ATP-binding pockets .
    Use DMSO as a vehicle control (<0.1% v/v) to avoid solvent interference.

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side-product formation?

Optimize via Design of Experiments (DoE):

  • Variables: Temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1.2–1.5 eq. sulfonating agent) .
  • Catalysts: Screen Lewis acids (e.g., ZnCl2) to accelerate sulfonation .
  • Workflow: Use inline FTIR or HPLC to monitor reaction progress and quench at optimal conversion (~85–90%) .

Q. How should researchers address contradictions in observed vs. predicted biological activity?

  • Purity Analysis: Re-characterize the compound using HPLC (C18 column, acetonitrile/water) to detect impurities >0.5% .
  • Enantiomer Separation: If chiral centers exist (e.g., tetrahydroquinoline), use chiral HPLC or SFC to isolate enantiomers and test individually .
  • Solubility Effects: Re-evaluate activity in media with varying surfactants (e.g., Tween-80) to rule out aggregation .

Q. What strategies are recommended for studying target binding and interaction mechanisms?

  • Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., kinase) to measure binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
  • Molecular Docking: Use crystallographic data (e.g., PDB ID 3ERT) to model sulfonyl-acetamide interactions with active sites .

Q. How can pharmacokinetic properties like solubility and metabolic stability be evaluated?

  • Solubility: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What structural modifications could enhance selectivity in structure-activity relationship (SAR) studies?

Modification Hypothesized Impact Reference
Replace thiophene sulfonyl with morpholine sulfonylIncreased solubility and kinase selectivity
Introduce fluorine at phenoxy para-positionImproved metabolic stability and membrane permeability
Methylate tetrahydroquinoline nitrogenReduced CYP-mediated oxidation

Data Contradiction Analysis

Q. How to resolve discrepancies between computational docking predictions and experimental binding data?

  • Confirm Protein Conformation: Use cryo-EM or X-ray to verify active-site flexibility .
  • Solvent Accessibility: Perform molecular dynamics (MD) simulations to assess binding-pocket hydration .
  • Post-Translational Modifications: Check for phosphorylation/methylation in recombinant proteins that may alter docking .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout: Silence putative targets (e.g., EGFR) and assess activity loss .
  • Phosphoproteomics: LC-MS/MS to map signaling pathway perturbations .
  • In Vivo Imaging: Fluorescently tagged analogs for biodistribution tracking in zebrafish/xenograft models .

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